molecular formula C14H13N5O3 B2761648 (2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide CAS No. 2035008-22-9

(2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide

Katalognummer: B2761648
CAS-Nummer: 2035008-22-9
Molekulargewicht: 299.29
InChI-Schlüssel: ADSJGYHEPAJGTP-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic enamide derivative featuring a furan-2-yl group conjugated to an α,β-unsaturated carbonyl system, which is further linked to a 1,2,4-oxadiazole scaffold substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the pyrazole and furan groups may contribute to π-π stacking interactions or modulate solubility .

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-19-9-10(7-16-19)14-17-13(22-18-14)8-15-12(20)5-4-11-3-2-6-21-11/h2-7,9H,8H2,1H3,(H,15,20)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJGYHEPAJGTP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide backbone, followed by the introduction of the pyrazole and oxadiazole moieties through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form amines.

    Substitution: The pyrazole and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Substituted pyrazole and oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Studies have demonstrated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the pyrazole unit enhances these effects, making them potential candidates for developing new antibiotics. For instance, derivatives similar to (2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide have been evaluated against various bacterial strains with promising results .

Antitubercular Activity

Recent research has highlighted the antitubercular potential of related oxadiazole derivatives. These compounds have been shown to inhibit the enzyme enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis, leading to their classification as promising antitubercular agents . The mechanism involves binding interactions that disrupt essential metabolic pathways in the bacteria.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .

Case Studies

StudyFindings
Study on Antitubercular ActivityThe synthesized oxadiazoles exhibited MIC values comparable to standard treatmentsPromising candidates for further development against tuberculosis
Antimicrobial EvaluationCompounds showed significant activity against various pathogensPotential for development into new antimicrobial agents
Anticancer Activity AssessmentInduced apoptosis in cancer cell lines; inhibited proliferationSuggests utility in cancer therapy

Wirkmechanismus

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan, pyrazole, and oxadiazole rings can bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biological pathways, leading to its observed bioactivities. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis:

Core Scaffold Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight Notable Properties
(2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide 1,2,4-oxadiazole + enamide Furan, pyrazole, α,β-unsaturated carbonyl Not provided Hypothesized metabolic stability
(4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound-1) Pyrazol-3-one Nitrophenyl, acetyl 273.24 Lipinski-compliant, Rf = 0.7
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide 1,3,4-oxadiazole + thiazole Thiazole, sulfanyl Not provided Synthesized via KOH-mediated route
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Enamide + nitrophenyl-furan Cyano, ethoxyphenyl Not provided Commercial availability noted

Key Observations :

  • The target compound’s 1,2,4-oxadiazole scaffold differentiates it from 1,3,4-oxadiazole derivatives (e.g., ), which may exhibit distinct electronic properties and metabolic pathways.
  • The α,β-unsaturated carbonyl system is shared with (2E)-2-cyano analogs , but the absence of a cyano group in the target compound may reduce electrophilicity and associated toxicity risks.

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided sources. Comparative analyses rely on structural inferences and properties of analogs.
  • Computational Predictions : Analogous compounds like those in and exhibit moderate logP values (2.5–3.5), suggesting the target compound may have acceptable lipid solubility for oral bioavailability.
  • Synthetic Challenges : The oxadiazole ring formation (critical for stability) may require stringent conditions, as seen in (refluxing with KOH for 5 hours), which could affect scalability.

Biologische Aktivität

The compound (2E)-3-(furan-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide represents a novel organic molecule characterized by a furan ring, a pyrazole moiety, and an oxadiazole structure. This structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Structural Features

The unique combination of functional groups in this compound may enhance its biological activity. The furan ring is known for its antioxidant properties, while the pyrazole and oxadiazole moieties are associated with diverse pharmacological effects including anti-inflammatory and antimicrobial activities.

Structural Feature Description Potential Biological Activity
Furan RingHeterocyclic compoundAntioxidant
Pyrazole Moiety5-membered ring with nitrogenAntimicrobial, Antitumor
Oxadiazole Structure5-membered ring with two nitrogen atomsAnti-inflammatory, Antiparasitic

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazole structures exhibit a wide range of biological activities. The following sections summarize findings related to the specific biological activities of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated a series of 1,2,4-oxadiazole derivatives for their antiproliferative activities against human cancer cell lines. One derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) . Given the structural similarities, it is plausible that our compound may exhibit comparable or enhanced activity.

Anti-inflammatory Activity

Compounds with oxadiazole moieties have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Research Findings:
In vitro studies have shown that oxadiazole derivatives can inhibit COX enzymes, leading to reduced inflammatory responses . The presence of the furan and pyrazole groups in our compound may synergistically enhance this effect.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The incorporation of the pyrazole moiety in our compound suggests possible activity against various bacterial strains.

Comparative Analysis:
A review of related compounds indicated that derivatives containing similar structural features exhibited significant antimicrobial activity. For example, 1-methylpyrazole derivatives showed effective inhibition against several pathogenic bacteria .

Computational Studies

To further explore the biological activity of this compound, computational methods such as molecular docking and quantitative structure–activity relationship (QSAR) modeling can be employed. These approaches help predict how the compound interacts with biological macromolecules like proteins and enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis typically involves a multi-step approach:

1,3-Dipolar Cycloaddition : Form the 1,2,4-oxadiazole ring via reaction between nitrile oxides and amidoximes under reflux in ethanol or THF .

Amide Coupling : Use EDC/HOBt or DCC-mediated coupling to attach the (2E)-3-(furan-2-yl)prop-2-enamide moiety to the oxadiazole-methylpyrazole scaffold .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields, while controlled pH (6–7) minimizes side reactions .

  • Key Parameters : Temperature (60–80°C), catalyst (e.g., DMAP), and stoichiometric ratios (1:1.2 for nitrile oxide to amidoxime) are critical for >70% yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of oxadiazole formation and E-configuration of the enamide .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 354.132 [M+H]+) .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ confirm amide C=O and oxadiazole C=N stretches .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or kinases) via the oxadiazole and pyrazole motifs .
  • DFT Calculations : Assess electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Methodology :

  • SAR Strategies :

Oxadiazole Substituents : Replace methylpyrazole with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .

Furan Modifications : Introduce methyl or halogens to improve metabolic stability .

  • In Vitro Assays : Test derivatives in MTT assays (IC50) against cancer cell lines (e.g., MCF-7) and COX-2 inhibition assays .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodology :

  • Forced Degradation Studies : Expose to buffers (pH 1–13) at 40°C for 24 hrs. Monitor degradation via HPLC .
  • Degradation Pathways : Acidic conditions hydrolyze the oxadiazole ring, while alkaline conditions degrade the enamide .
  • Stabilization : Lyophilized storage at -20°C in amber vials minimizes hydrolysis .

Q. What challenges arise in achieving regioselectivity during oxadiazole synthesis?

  • Methodology :

  • Regioselective Control : Use tert-butyl nitrite for nitrile oxide generation to favor 1,2,4-oxadiazole over 1,3,4-isomers .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves regioselectivity (>90%) .

Comparative Research Questions

Q. How does this compound compare to analogues with thiophene or pyridine substituents?

  • Methodology :

  • Structural Comparisons :
  • Thiophene Analogues : Higher lipophilicity (logP +0.5) but reduced solubility .
  • Pyridine Analogues : Improved hydrogen bonding but lower metabolic stability .
  • Biological Data : Thiophene derivatives show 2-fold higher COX-2 inhibition (IC50 = 0.8 μM vs. 1.5 μM for furan) .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodology :

  • Rodent Studies : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0–24 hrs for LC-MS/MS analysis .
  • Key Metrics : Bioavailability (>40%), half-life (>4 hrs), and CNS penetration (brain/plasma ratio ≥0.3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.